![molecular formula C10H11NO2 B3060645 N-methyl-2-oxo-N-phenylpropanamide CAS No. 61110-50-7](/img/structure/B3060645.png)
N-methyl-2-oxo-N-phenylpropanamide
Overview
Description
N-methyl-2-oxo-N-phenylpropanamide, also known as MOPP , is a white, crystalline powder with a molecular weight of 223.27 g/mol . It serves as a precursor for synthesizing various derivatives of phenylpropanolamine (PPA) . PPA is a drug used to treat conditions such as nasal congestion, obesity, and attention deficit hyperactivity disorder (ADHD).
Molecular Structure Analysis
The molecular formula of N-methyl-2-oxo-N-phenylpropanamide is C10H11NO2 . Its exact mass is 177.07900 . The compound consists of a phenyl group (C6H5) attached to a propanamide moiety. The N-methyl group is also part of the structure .
Scientific Research Applications
Chemoselective Reactions and Synthesis of Chiral Compounds : N-methyl-2-oxo-N-phenylpropanamide has been used in chemoselective reactions to synthesize chiral compounds like hexahydro-4-pyrimidinones and oxazolidines, as demonstrated by Hajji et al. (2002) in their study on the reactivity of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide against various electrophiles (Hajji et al., 2002).
Antimicrobial Properties : Compounds derived from methyl 3-phenylpropanoate, such as N-arylidene-3-phenylpropane hydrazides, have been evaluated for antibacterial and antifungal activities. Fuloria et al. (2009) found that certain derivatives exhibit potent antimicrobial effects (Fuloria et al., 2009).
Synthesis and Spectral Analysis : The compound has been used in the synthesis and spectral analysis of various derivatives. Brine et al. (1992) conducted a study on the treatment of cis-N-(3-methyl-4-piperidyl)-N-phenylpropanamide with styrene oxide, leading to the production of certain derivatives with assigned proton and carbon-13 resonances (Brine et al., 1992).
Green Synthesis of Derivatives : Li et al. (2013) demonstrated a novel and environmentally friendly method of synthesizing 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-phenylpropanamide derivatives using ionic liquid. This method offers advantages like operational simplicity and high yields (Li et al., 2013).
Synthesis of Oxindoles : Wang et al. (2021) reported the first intramolecular C-N bond formation of phenylpropanamide derivatives via organocatalytic oxidative reactions, leading to the synthesis of 3,3-disubstituted oxindole derivatives with high efficiency (Wang et al., 2021).
Rotational Isomers and Enolates Study : Mandel et al. (2013) explored the rotational preferences of N-(2-bromo-4,6-dimethylphenyl)-N-methyl 2-phenylpropanamide, a model for Hartwig asymmetric oxindole cyclizations, providing insights into stereocenter and N-Ar axis interconversions (Mandel et al., 2013).
Synthesis of Hydroxypyridinone Derivatives : Dai et al. (2016) synthesized novel hydroxypyridinone derivatives with tyrosinase inhibitory activity, evaluating their potential as shrimp preservatives due to their antimicrobial and antioxidant properties (Dai et al., 2016).
Enzymatic N-Demethylation Study : Abdel-Monem (1975) conducted a study on the N-demethylation of N-methyl-N-trideuteriomethylamino-3-phenylpropane, exploring kinetic isotope effects in enzymatic reactions (Abdel-Monem, 1975).
properties
IUPAC Name |
N-methyl-2-oxo-N-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(12)10(13)11(2)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQPKYULSYGLGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)N(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404750 | |
Record name | N-methyl-2-oxo-N-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-oxo-N-phenylpropanamide | |
CAS RN |
61110-50-7 | |
Record name | N-methyl-2-oxo-N-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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